molecular formula C8H9N5O B2656255 1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 2270905-51-4

1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B2656255
CAS No.: 2270905-51-4
M. Wt: 191.194
InChI Key: VDIUOAKYMSZONS-UHFFFAOYSA-N
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Description

The compound “1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds is widely studied and used in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a Biginelli-like multicomponent reaction (MCR), which involves the use of mild acidic conditions or neutral ionic liquids . The reaction involves hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques . For instance, the structures of the obtained compounds were confirmed by 1H and 13C NMR spectra, as well as by elemental analysis data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are related to the Biginelli-like reaction . This reaction involves aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using molecular dynamics simulations . The lead compounds formed stable complexes with SARS-CoV-2 M as evidenced by the highly stable root mean square deviation, root mean square fluctuations, and radius of gyration values .

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have developed synthetic pathways to create various heterocyclic compounds incorporating the triazolopyrimidine moiety. These compounds have been explored for their potential antibacterial and antifungal effects. For example, Abdel‐Aziz et al. (2008) synthesized novel derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety with moderate activity against some bacterial and fungal species, indicating the compound's potential as a scaffold for developing new antimicrobials (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Antimicrobial Activity

The structural versatility of triazolopyrimidine derivatives allows for the exploration of their antimicrobial properties. Lahmidi et al. (2019) synthesized a novel derivative with the triazolopyrimidine ring, demonstrating antibacterial activity against various bacterial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).

Supramolecular Assemblies

The compound also plays a role in the creation of supramolecular assemblies, highlighting its potential in materials science. Fonari et al. (2004) investigated novel pyrimidine derivatives for their ability to form hydrogen-bonded supramolecular assemblies, which are crucial for developing new material systems with specific functionalities (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Antiviral and Antitumor Activities

Furthermore, the search for compounds with antiviral and antitumor activities is a significant application area. Medwid et al. (1990) prepared 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, showing activity as mediator release inhibitors, potentially useful as antiasthma agents (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown promising results as inhibitors of the SARS-CoV-2 main protease . These compounds have high affinity and less toxicity than Lopinavir and Nelfinavir positive controls .

Future Directions

The future directions for this class of compounds include further development of regioselective one-pot procedures for their synthesis . Additionally, these compounds are of interest in the preparation of antiviral agents . Some compounds have shown promising results as anti-flavivirus agents, showing activity in the low micromolar range .

Properties

IUPAC Name

1-(2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-4-6(5(2)14)3-10-8-11-7(9)12-13(4)8/h3H,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIUOAKYMSZONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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